Fmoc-L-leucinol

Descripción general

Descripción

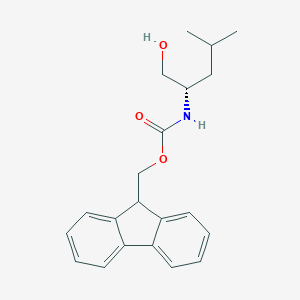

Fmoc-L-leucinol is a derivative of the amino acid leucine, modified with a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is primarily used in peptide synthesis, particularly in solid-phase peptide synthesis techniques. The Fmoc group is a widely used protecting group for the amino terminus of amino acids due to its stability under acidic conditions and ease of removal under basic conditions .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Fmoc-L-leucinol can be synthesized through the protection of L-leucinol with the Fmoc group. The typical synthetic route involves the reaction of L-leucinol with Fmoc-chloride in the presence of a base such as sodium carbonate or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide. The reaction conditions are mild, and the product is purified through crystallization or chromatography .

Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) is common to achieve the desired product quality .

Types of Reactions:

Deprotection: The Fmoc group can be removed under basic conditions using reagents like piperidine or piperazine.

Oxidation and Reduction: this compound can undergo oxidation to form corresponding aldehydes or carboxylic acids.

Substitution: The hydroxyl group in this compound can participate in substitution reactions, forming esters or ethers.

Common Reagents and Conditions:

Deprotection: Piperidine, piperazine, or 4-methylpiperidine in dimethylformamide or dichloromethane.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

Deprotection: L-leucinol.

Oxidation: Leucine aldehyde or leucine carboxylic acid.

Reduction: L-leucinol.

Aplicaciones Científicas De Investigación

Fmoc-L-leucinol is extensively used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its primary application is in the synthesis of peptides and proteins using solid-phase peptide synthesis techniques. The Fmoc group provides a convenient way to protect the amino group during the synthesis process, allowing for the stepwise addition of amino acids to form the desired peptide sequence .

In biology and medicine, this compound is used in the development of peptide-based drugs and therapeutic agents. It is also employed in the study of protein-protein interactions and the design of novel biomaterials. Additionally, this compound is used in the fabrication of functional materials, such as hydrogels and nanostructures, due to its ability to self-assemble into well-defined structures .

Mecanismo De Acción

The mechanism of action of Fmoc-L-leucinol primarily involves its role as a protecting group in peptide synthesis. The Fmoc group stabilizes the amino terminus of the amino acid, preventing unwanted side reactions during the coupling steps. Upon deprotection, the Fmoc group is removed, exposing the free amino group for further reactions. The fluorenylmethoxycarbonyl group also enhances the solubility and handling of the protected amino acid, facilitating its use in various synthetic applications .

Comparación Con Compuestos Similares

Fmoc-L-leucine: Similar to Fmoc-L-leucinol but with a carboxyl group instead of a hydroxyl group.

Fmoc-L-phenylalanine: Contains a phenyl group in place of the isobutyl group in leucine.

Fmoc-L-tyrosine: Contains a hydroxyl group on the phenyl ring.

Comparison: this compound is unique due to the presence of the hydroxyl group, which provides additional reactivity compared to Fmoc-L-leucine. This hydroxyl group allows for further functionalization and modification, making this compound a versatile building block in peptide synthesis. The hydrophobic nature of the isobutyl side chain in leucine also imparts specific properties to the peptides synthesized using this compound, such as increased stability and membrane permeability .

Actividad Biológica

Fmoc-L-leucinol, a derivative of the amino acid leucine, has garnered attention in recent years for its potential biological activities, particularly in cancer therapy and as a building block in peptide synthesis. This article reviews the current research findings regarding its biological activity, mechanisms of action, and applications in various fields.

This compound is characterized by the fluorenylmethyloxycarbonyl (Fmoc) protective group attached to the L-leucine structure. This modification enhances its stability and solubility, making it suitable for various biological applications.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound, particularly in glioblastoma treatment. Research indicates that this compound exhibits antiproliferative and pro-apoptotic effects on glioma cells. For instance, a study demonstrated that this compound, when used in conjunction with celecoxib (a COX-2 inhibitor), significantly reduced cell viability in U-118 MG glioma cells by inducing DNA damage and p53-dependent cell cycle arrest .

Table 1: Effects of this compound on Glioma Cells

| Concentration (µM) | Cell Viability (%) | Apoptosis Induction | ATP Levels (%) |

|---|---|---|---|

| 50 | 70 | Moderate | 80 |

| 100 | 40 | High | 240 |

The mechanism by which this compound exerts its effects involves several pathways:

- Induction of Apoptosis : this compound has been shown to activate caspase pathways leading to programmed cell death in cancer cells .

- Cell Cycle Arrest : It induces G1 phase arrest through p53 activation, thereby preventing further cell division .

- Synergistic Effects : When combined with celecoxib, this compound enhances the overall efficacy against glioma cells, suggesting a synergistic interaction that results in increased ATP levels and reduced migration capabilities of cancer cells .

Study on Glioblastoma Treatment

A pivotal study investigated the combined effects of celecoxib and this compound on glioblastoma multiforme. The results indicated that:

- The combination therapy led to a significant decrease in cell viability across multiple concentrations.

- The treatment resulted in increased levels of apoptosis markers and altered ATP production profiles, emphasizing the compound's role in energy metabolism within cancer cells .

Hydrogel Formation

Another area of research explored the self-assembly properties of this compound with other amino acids to form hydrogels. These hydrogels have potential applications in drug delivery systems due to their biocompatibility and ability to encapsulate therapeutic agents .

Propiedades

IUPAC Name |

9H-fluoren-9-ylmethyl N-[(2S)-1-hydroxy-4-methylpentan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25NO3/c1-14(2)11-15(12-23)22-21(24)25-13-20-18-9-5-3-7-16(18)17-8-4-6-10-19(17)20/h3-10,14-15,20,23H,11-13H2,1-2H3,(H,22,24)/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXMGVJAOLIDKGZ-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.